molecular formula C19H18N2O4 B14943485 N-[4,5-bis(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide

N-[4,5-bis(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide

Cat. No.: B14943485
M. Wt: 338.4 g/mol
InChI Key: RNFLJMBSMXQCBE-UHFFFAOYSA-N
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Description

N-[4,5-BIS(4-METHOXYPHENYL)-3-ISOXAZOLYL]ACETAMIDE is a complex organic compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4,5-BIS(4-METHOXYPHENYL)-3-ISOXAZOLYL]ACETAMIDE typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions. One common method is the direct treatment of amines with methyl cyanoacetate without solvent at room temperature, which yields the target compound . Another method involves stirring the reactants without solvent at elevated temperatures, such as 70°C, followed by cooling to room temperature .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis or the use of catalytic systems to enhance reaction rates and yields

Chemical Reactions Analysis

Types of Reactions

N-[4,5-BIS(4-METHOXYPHENYL)-3-ISOXAZOLYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of substituted derivatives.

Scientific Research Applications

N-[4,5-BIS(4-METHOXYPHENYL)-3-ISOXAZOLYL]ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4,5-BIS(4-METHOXYPHENYL)-3-ISOXAZOLYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4,5-BIS(4-METHOXYPHENYL)-3-ISOXAZOLYL]ACETAMIDE is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H18N2O4

Molecular Weight

338.4 g/mol

IUPAC Name

N-[4,5-bis(4-methoxyphenyl)-1,2-oxazol-3-yl]acetamide

InChI

InChI=1S/C19H18N2O4/c1-12(22)20-19-17(13-4-8-15(23-2)9-5-13)18(25-21-19)14-6-10-16(24-3)11-7-14/h4-11H,1-3H3,(H,20,21,22)

InChI Key

RNFLJMBSMXQCBE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NOC(=C1C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC

Origin of Product

United States

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